6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-Propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped cadmium sulfide nanoparticles under microwave irradiation, which has shown to be effective in achieving high yields . Another method involves the use of cerium (IV) oxide nanoparticles in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may utilize large-scale condensation reactions with optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts can be scaled up for industrial applications, providing an efficient and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: 6-Propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium hexacyanoferrate(III) to form quinoxalinones.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Alkylation and acylation reactions can be carried out using reagents like dimethyl sulfate and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Dimethyl sulfate in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinoxalinones.
Reduction: Reduced indoloquinoxalines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Propyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits antiviral, antitumor, and antidiabetic activities. It is used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the fabrication of optoelectronic devices, including light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 6-propyl-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the activity of enzymes like topoisomerase II . This leads to the modulation of cellular processes and can result in antiviral and anticancer effects.
Comparison with Similar Compounds
6H-Indolo[2,3-b]quinoxaline: The parent compound without the propyl group.
9-Nitro-6H-indolo[2,3-b]quinoxaline: A derivative with a nitro group at the 9-position.
6-(2-Methoxyethyl)-6H-indolo[2,3-b]quinoxaline: A derivative with a methoxyethyl group.
Uniqueness: 6-Propyl-6H-indolo[2,3-b]quinoxaline is unique due to its propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
6-propylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSDOZTDXPEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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